molecular formula C10H10ClNO3S B14906456 n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine

n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine

Cat. No.: B14906456
M. Wt: 259.71 g/mol
InChI Key: DKAIOKIMAKHVOO-UHFFFAOYSA-N
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Description

n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is an N-substituted glycine derivative featuring two distinct functional groups: an allyl (CH₂=CHCH₂–) moiety and a 5-chlorothiophene-2-carbonyl (Cl–C₄H₂S–CO–) group.

The 5-chlorothiophene moiety may enhance lipophilicity and metabolic stability compared to purely aliphatic or phenyl-based analogs, making it a candidate for pharmaceutical or agrochemical applications. However, its exact biological targets and physicochemical properties require further investigation.

Properties

Molecular Formula

C10H10ClNO3S

Molecular Weight

259.71 g/mol

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)-prop-2-enylamino]acetic acid

InChI

InChI=1S/C10H10ClNO3S/c1-2-5-12(6-9(13)14)10(15)7-3-4-8(11)16-7/h2-4H,1,5-6H2,(H,13,14)

InChI Key

DKAIOKIMAKHVOO-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=O)O)C(=O)C1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine typically involves the following steps:

    Formation of 5-chlorothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride.

    Coupling with glycine: The 5-chlorothiophene-2-carbonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form the corresponding amide.

    Allylation: The final step involves the allylation of the amide using allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties could be influenced by the conjugation of the thiophene ring and the presence of the chlorine atom.

Comparison with Similar Compounds

Structural Analogs of N-Substituted Glycines

Key structural analogs include derivatives with variations in the N-substituents, such as sulfonamide, phenyl, or heterocyclic groups. Below is a comparative analysis:

n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine
  • Molecular Formula: C₁₁H₁₀ClNO₃S
  • Molecular Weight : ~275.7 g/mol
  • 5-Chlorothiophene-2-carbonyl: Enhances aromaticity, electron-withdrawing effects, and lipophilicity.
  • Potential Applications: Antimicrobial or enzyme inhibition due to thiophene’s bioactivity.
N-(5-Chloro-2-methylphenyl)-n-(phenylsulfonyl)glycine (CAS 331750-17-5)
  • Molecular Formula: C₁₅H₁₄ClNO₄S
  • Molecular Weight : 339.8 g/mol
  • Key Features :
    • Phenylsulfonyl group: Strong electron-withdrawing character, increasing acidity of the glycine’s carboxylic group.
    • 5-Chloro-2-methylphenyl: Enhances steric bulk and hydrophobic interactions.
  • Applications : Likely used in proteomics or as a synthetic intermediate due to sulfonamide’s prevalence in drug design.
N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine Derivatives
  • General Formula : C₁₀H₁₂ClN₃O₂S₂ (varies by alkyl chain)
  • Key Features :
    • Sulfonamide and guanidine groups: High polarity and hydrogen-bonding capacity.
    • Alkylthio chain: Modulates solubility and membrane permeability.
  • Applications : Antimicrobial or antiviral agents, as seen in sulfonamide drug classes.

Comparative Physicochemical Properties

Property This compound N-(5-Chloro-2-methylphenyl)-n-(phenylsulfonyl)glycine N-(2-Alkylthio-benzenesulfonyl)guanidine
Molecular Weight 275.7 g/mol 339.8 g/mol ~300–350 g/mol
LogP (Lipophilicity) Estimated ~2.1 (thiophene enhances lipophilicity) ~3.5 (phenylsulfonyl increases hydrophobicity) ~1.8–2.5 (polar sulfonamide reduces LogP)
Solubility Low in water (thiophene dominance) Moderate in DMSO or acetone High in polar solvents (guanidine group)
Bioactivity Hypothesized enzyme inhibition Protein-binding applications Antimicrobial/antiviral

Functional Group Impact on Bioactivity

  • Thiophene vs. Phenyl : Thiophene’s sulfur atom may facilitate π-stacking with biological targets, while phenylsulfonyl groups enhance metabolic stability.
  • Allyl vs. Alkylthio : Allyl’s unsaturated bond offers reactivity toward electrophiles, whereas alkylthio groups improve membrane penetration.

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